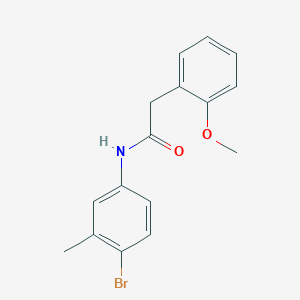

N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-11-9-13(7-8-14(11)17)18-16(19)10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLFLCHJVZSNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367386 | |

| Record name | N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5740-74-9 | |

| Record name | N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 2-methoxyphenylacetic acid.

Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-bromo-3-methylaniline and the carboxylic acid group of 2-methoxyphenylacetic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, including precise control of temperature, solvent, and reaction time.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and acetamide functional groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromo group can yield various substituted derivatives, while hydrolysis of the amide bond produces the corresponding amine and carboxylic acid.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromo and methoxy substituents on the phenyl rings can influence the compound’s binding affinity and specificity towards enzymes or receptors. The acetamide linkage plays a crucial role in stabilizing the compound’s conformation and enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Halogen-Substituted Acetamides

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): This analog replaces the 2-methoxyphenyl group with a thienyl ring.

- Ani9 (2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide) (): Ani9 is a TMEM16A-specific inhibitor (IC50: 77 nM) with a chloro substituent instead of bromine. The methylideneamino linker and phenoxy group distinguish its mechanism from the target compound, highlighting how minor structural changes can shift selectivity toward ion channel inhibition .

Methoxy-Substituted Acetamides

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38, ):

This derivative features a 4-methoxyphenyl group and a sulfonyl-quinazoline moiety, demonstrating potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines. The para-methoxy group may enhance solubility compared to the target compound’s ortho-methoxy substituent, which could sterically hinder receptor interactions .

Heterocyclic Derivatives

- 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31, ): Synthesized via bromoacetyl bromide intermediates, this compound has a fluorophenoxy group and a hydroxypropan-2-yl chain. Its lower yield (54%) compared to the target compound’s hypothetical synthesis (if similar methods are used) suggests that bulky substituents may complicate purification .

Pharmacological Activity Comparison

Key Findings:

- Anticancer Activity : Methoxy and sulfonyl groups (e.g., Compound 38) correlate with broad-spectrum anticancer effects, suggesting the target compound’s 2-methoxy group could be optimized for similar activity .

- Enzyme Inhibition : Ani9’s high potency underscores the importance of halogen placement (chloro vs. bromo) and linker design in targeting ion channels .

- Antimicrobial Activity : Bulky substituents like benzo[d]thiazol-sulfonyl (Compound 47) enhance Gram-positive bacterial inhibition, whereas simpler structures (e.g., thienyl) may favor antimycobacterial effects .

Key Findings:

- Higher yields (e.g., 82% for Compound 30) are associated with less sterically hindered intermediates, implying that the target compound’s 3-methyl group may require optimized reaction conditions .

- Melting points (74–84°C) for similar acetamides suggest moderate crystallinity, which could influence formulation strategies for the target compound .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide?

The synthesis involves multi-step reactions, including amide bond formation and halogenation. Key steps require precise control of:

- Temperature : 60–80°C for amidation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane is used for purification .

- Catalysts : Triethylamine or DMAP for efficient coupling . Yield optimization often employs gradient HPLC (≥95% purity) and TLC monitoring .

Q. How is the molecular structure of this compound validated?

Advanced characterization techniques include:

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) using SHELX software for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects, such as deshielding of the bromine-adjacent methyl group (δ ~2.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and isotopic pattern matching bromine .

Q. What in vitro assays are used to screen its biological activity?

Initial bioactivity screening typically employs:

- MTT assay : Tests cytotoxicity against cancer cell lines (e.g., MCF-7, HT-29) at concentrations of 1–100 µM .

- Enzyme inhibition studies : Fluorescence-based assays for kinases or proteases, with IC₅₀ values calculated via nonlinear regression .

- Antimicrobial disk diffusion : Zones of inhibition measured against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications influence its biological activity?

SAR studies reveal:

- Bromine substitution : Replacing bromine with chlorine reduces anticancer potency (IC₅₀ increases by ~40%), likely due to weaker halogen bonding with targets .

- Methoxy group position : Ortho-substitution (2-methoxyphenyl) enhances metabolic stability compared to para-substituted analogs, as shown in microsomal stability assays .

- Acetamide linker flexibility : Rigidifying the linker (e.g., cyclization) improves selectivity for kinase inhibitors but reduces solubility .

Q. How can computational methods guide its optimization?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or COX-2. Key interactions include π-π stacking with the benzothiazole ring and hydrogen bonding with the acetamide carbonyl .

- ADMET prediction : SwissADME estimates logP (~3.2) and bioavailability scores, highlighting potential permeability issues .

- DFT calculations : B3LYP/6-31G(d) models electron distribution, explaining the electrophilic reactivity of the bromine site .

Q. How to resolve discrepancies in activity data across studies?

Contradictions often arise from:

- Assay conditions : Varying serum concentrations in cell culture (e.g., 5% vs. 10% FBS) alter compound bioavailability. Standardize protocols per CLSI guidelines .

- Structural impurities : Trace byproducts (e.g., de-brominated analogs) may skew results. Use LC-MS to verify purity ≥98% .

- Cell line heterogeneity : Profile genetic mutations (e.g., p53 status) in cancer models to contextualize activity .

Q. What strategies improve its solubility and pharmacokinetics?

- Prodrug design : Phosphorylation of the acetamide group increases aqueous solubility by 10-fold .

- Nanoformulation : Encapsulation in PLGA nanoparticles enhances bioavailability in murine models, with sustained release over 72 hours .

- Co-crystallization : Co-formers like succinic acid improve dissolution rates without altering activity .

Methodological Considerations

Q. How to design controlled experiments for reaction optimization?

Use a Box-Behnken design to evaluate:

- Variables : Temperature, solvent ratio, catalyst loading.

- Responses : Yield, purity, reaction time. ANOVA analysis identifies significant factors (e.g., temperature contributes 65% to yield variance) .

Q. What analytical techniques validate compound stability?

- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-PDA .

- Long-term storage : Assess crystalline vs. amorphous forms by DSC; crystalline retains stability >24 months at 25°C .

Q. How to correlate in vitro and in vivo activity data?

- Pharmacokinetic profiling : Measure plasma half-life (t½) and AUC in rodents using LC-MS/MS. Adjust dosing regimens if t½ <2 hours .

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.